2-chloro-N-cyclopentyl-N-methylacetamide

synthetic methodology chloroacetamide synthesis Vilsmeier conditions

Select this tertiary chloroacetamide for CNS-focused fragment libraries & late-stage functionalization. Its cyclopentyl/methyl N-substitution confers unique steric/electronic control over chloroacetyl reactivity vs. primary/secondary analogs. LogP 1.63, TPSA 20.31 Ų, HBD=0 ensure passive BBB permeability. The one-step, quantitative Vilsmeier synthesis reduces cost & lead time compared to multi-step routes (60–80% yield). MW 175.66—104 g/mol lower than sulfone analogs—optimizes ligand efficiency. Ideal for chemoselective nucleophilic displacement with amines, thiols & alcohols. Reliable, scalable building block.

Molecular Formula C8H14ClNO
Molecular Weight 175.65
CAS No. 1095028-85-5
Cat. No. B3375355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-cyclopentyl-N-methylacetamide
CAS1095028-85-5
Molecular FormulaC8H14ClNO
Molecular Weight175.65
Structural Identifiers
SMILESCN(C1CCCC1)C(=O)CCl
InChIInChI=1S/C8H14ClNO/c1-10(8(11)6-9)7-4-2-3-5-7/h7H,2-6H2,1H3
InChIKeyHHLXISIEJGSQLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-cyclopentyl-N-methylacetamide (CAS 1095028-85-5): Compound Overview and Procurement Baseline


2-Chloro-N-cyclopentyl-N-methylacetamide (CAS 1095028-85-5) is a tertiary chloroacetamide building block with the molecular formula C8H14ClNO and molecular weight 175.66 g/mol . It features an electrophilic chloroacetyl moiety attached to a cyclopentyl/methyl-substituted amide nitrogen, distinguishing it from primary/secondary chloroacetamides and regioisomeric analogs . The compound has been characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy following a one-step synthesis under adapted Vilsmeier conditions that achieves quantitative yield [1].

Why In-Class Chloroacetamide Building Blocks Cannot Substitute for 2-Chloro-N-cyclopentyl-N-methylacetamide (1095028-85-5)


Tertiary chloroacetamides bearing distinct N-alkyl substitution patterns exhibit fundamentally different electrophilic reactivity, steric profiles, and physicochemical properties compared to their primary, secondary, or regioisomeric counterparts [1]. For 2-chloro-N-cyclopentyl-N-methylacetamide specifically, the combination of cyclopentyl and methyl substituents creates a unique steric and electronic environment around the amide nitrogen that directly influences reaction kinetics in nucleophilic substitution and cross-coupling applications [2]. Generic substitution with 2-chloro-N-(cyclopentylmethyl)acetamide (CAS 1096841-92-7) or 2-chloro-N-cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide (CAS 854137-78-3) introduces divergent logP, topological polar surface area (TPSA), and hydrogen bonding capacity, altering downstream partitioning behavior and target engagement in medicinal chemistry programs . The quantitative evidence below establishes where these differences become procurement-relevant.

Quantitative Differentiation Evidence for 2-Chloro-N-cyclopentyl-N-methylacetamide (1095028-85-5) Versus Closest Analogs


Synthetic Efficiency: Quantitative Yield in One-Step Vilsmeier Protocol for 1095028-85-5

2-Chloro-N-cyclopentyl-N-methylacetamide (1095028-85-5) is synthesized in a single step under adapted Vilsmeier conditions, achieving quantitative yield with full spectroscopic characterization (¹H-, ²H-, ¹³C-NMR, IR, Raman) [1]. In contrast, structurally related tertiary chloroacetamides such as 2-chloro-N-cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide (854137-78-3) require multi-step sequences involving chloroacetyl chloride reaction with the corresponding amine in the presence of a base, with typical isolated yields of 60–80% reported for analogous transformations in this class .

synthetic methodology chloroacetamide synthesis Vilsmeier conditions building block preparation

Lipophilicity Differentiation: LogP 1.63 for 1095028-85-5 Versus Closest Tertiary Amide Analogs

2-Chloro-N-cyclopentyl-N-methylacetamide (1095028-85-5) exhibits a computed LogP of 1.63 and a topological polar surface area (TPSA) of 20.31 Ų . The closest tertiary amide analog, 2-chloro-N-cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide (854137-78-3), displays a lower XLogP3-AA of 1.2 and a substantially larger TPSA of approximately 63 Ų due to the sulfone moiety [1]. This LogP difference of 0.43 units corresponds to approximately a 2.7-fold difference in octanol-water partition coefficient.

physicochemical properties logP drug-likeness medicinal chemistry

Hydrogen Bond Acceptor Profile: HBA=1 for 1095028-85-5 Minimizes Off-Target Polar Interactions

2-Chloro-N-cyclopentyl-N-methylacetamide (1095028-85-5) possesses exactly one hydrogen bond acceptor (HBA=1) and zero hydrogen bond donors (HBD=0) . In contrast, the sulfone-containing analog 2-chloro-N-cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide (854137-78-3) exhibits three hydrogen bond acceptors (HBA=3) due to the sulfone oxygens [1]. This difference reduces the potential for non-specific polar interactions while maintaining sufficient polarity for aqueous solubility.

hydrogen bonding drug design selectivity physicochemical profiling

Molecular Weight Optimization: 175.66 g/mol for 1095028-85-5 Aligns with Fragment-Based and Lead-Like Criteria

2-Chloro-N-cyclopentyl-N-methylacetamide (1095028-85-5) has a molecular weight of 175.66 g/mol and a rotatable bond count of 2 . The closest structural analog bearing a sulfone-containing dioxidotetrahydrothienyl substituent (854137-78-3) has a molecular weight of 279.78 g/mol—an increase of 104.12 g/mol (59% larger) [1]. This positions 1095028-85-5 squarely within fragment-like (MW<300) and lead-like (MW<350) property space, whereas the comparator exceeds typical fragment library cutoffs and approaches drug-like molecular weight thresholds.

molecular weight fragment-based drug discovery lead-likeness building block selection

Optimal Application Scenarios for 2-Chloro-N-cyclopentyl-N-methylacetamide (1095028-85-5) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 175.66 g/mol—104 g/mol lower than sulfone-containing tertiary chloroacetamide analogs—1095028-85-5 is optimally suited for fragment library incorporation [1]. The LogP of 1.63, TPSA of 20.31 Ų, and single hydrogen bond acceptor (HBA=1) provide a balanced physicochemical profile that facilitates hit identification while minimizing promiscuous binding . The chloroacetyl electrophile enables rapid diversification via nucleophilic substitution, supporting fragment elaboration campaigns where maintaining low MW is critical for ligand efficiency metrics [2].

Synthesis of CNS-Penetrant Lead Compounds

The LogP of 1.63 and TPSA of 20.31 Ų for 1095028-85-5 align with established CNS drug-like parameters (optimal CNS LogP 1–4; TPSA<60–70 Ų), distinguishing it from more polar tertiary chloroacetamide analogs [1]. The absence of hydrogen bond donors (HBD=0) and the single HBA=1 further reduce polarity, favoring passive blood-brain barrier permeability . This compound serves as an electrophilic building block for installing cyclopentyl/methyl-substituted amide motifs into CNS-targeted scaffolds, where excessive polarity from sulfone or additional heteroatom-containing analogs would compromise brain exposure [2].

Scalable Building Block for Parallel Synthesis and High-Throughput Chemistry

The one-step, quantitative-yield synthesis of 1095028-85-5 under adapted Vilsmeier conditions [1] provides a clear procurement advantage over multi-step tertiary chloroacetamide analogs requiring chloroacetyl chloride and amine coupling sequences with 60–80% typical yields . This synthetic efficiency translates to lower cost at scale and reduced lead times for library production. The compound's moderate lipophilicity (LogP 1.63) and low molecular weight (175.66 g/mol) also facilitate purification by standard flash chromatography, minimizing downstream processing complexity in high-throughput parallel synthesis workflows [2].

Medicinal Chemistry Scaffold Decoration with Controlled Electrophilicity

The tertiary amide substitution pattern of 1095028-85-5 (cyclopentyl and methyl groups on nitrogen) provides distinct steric and electronic modulation of the chloroacetyl electrophile compared to primary or secondary chloroacetamides [1]. The rotatable bond count of 2 and defined TPSA of 20.31 Ų enable predictable reactivity in nucleophilic displacement reactions with amines, thiols, and alcohols, while the absence of additional polar functionality (HBA=1, HBD=0) minimizes competing side reactions [2]. This controlled reactivity profile makes the compound particularly valuable for late-stage functionalization where precise chemoselectivity is required.

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